4-acetamidophenyl 2-fluorobenzoate
Description
4-Acetamidophenyl 2-fluorobenzoate is an ester derivative combining 4-acetamidophenol and 2-fluorobenzoic acid. Its molecular formula is C₁₅H₁₂FNO₃, featuring a fluorinated aromatic ring and an acetamido group. This compound is structurally related to pharmaceutical intermediates and bioactive molecules, where the acetamidophenyl group often serves as a pharmacophore for target binding .
Properties
IUPAC Name |
(4-acetamidophenyl) 2-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO3/c1-10(18)17-11-6-8-12(9-7-11)20-15(19)13-4-2-3-5-14(13)16/h2-9H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZOPYZZOYMDBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamidophenyl 2-fluorobenzoate typically involves the esterification of 4-acetamidophenol with 2-fluorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-acetamidophenyl 2-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The acetamido group can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst such as palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols .
Scientific Research Applications
4-acetamidophenyl 2-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-acetamidophenyl 2-fluorobenzoate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the fluorobenzoate moiety can participate in hydrophobic interactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of 4-Acetamidophenyl 2-Fluorobenzoate and Analogs
| Compound Name | Molecular Formula | Substituent (Benzoate Position) | Key Functional Groups |
|---|---|---|---|
| This compound | C₁₅H₁₂FNO₃ | 2-Fluoro | Ester, Acetamido, Fluorobenzene |
| [2-oxo-2-(4-trifluoromethoxyanilino)ethyl] 4-acetamidobenzoate | C₁₉H₁₆F₃N₂O₅ | 4-Trifluoromethoxy (anilino) | Carbamoyl, Ester, Trifluoromethoxy |
| 4-Acetamidophenyl 2-acetoxybenzoate | C₁₇H₁₅NO₅ | 2-Acetoxy | Ester, Acetamido, Acetoxybenzene |
| 2-(4-Acetamidophenyl)acetic acid | C₁₀H₁₁NO₃ | N/A (carboxylic acid) | Carboxylic Acid, Acetamido |
Key Observations :
- Electron-Withdrawing Effects : The 2-fluoro group in the target compound enhances electrophilicity at the ester carbonyl compared to the 2-acetoxy analog (electron-donating acetoxy group) . This may slow hydrolysis rates relative to the acetoxy derivative.
Physicochemical Properties
Table 2: Physicochemical Comparison
| Property | This compound | 4-Acetamidophenyl 2-Acetoxybenzoate | [2-oxo-2-(4-trifluoromethoxyanilino)ethyl] 4-acetamidobenzoate |
|---|---|---|---|
| Molecular Weight (g/mol) | 273.26 | 313.30 | 448.34 |
| LogP (Predicted) | ~2.1 | ~2.5 | ~3.8 |
| Solubility | Low (lipophilic) | Moderate (polar acetoxy group) | Very Low (highly lipophilic) |
Key Observations :
- Lipophilicity: The trifluoromethoxy analog exhibits the highest LogP due to its nonpolar trifluoromethyl group, whereas the fluorine atom in the target compound balances moderate lipophilicity .
- Solubility : The acetoxy analog’s polar ester group improves aqueous solubility relative to the fluoro and trifluoromethoxy derivatives .
Reactivity and Stability
- Hydrolytic Stability : The 2-fluoro substituent stabilizes the ester bond against hydrolysis compared to the 2-acetoxy analog, where the acetoxy group acts as a better leaving group .
- In contrast, trifluoromethoxy and acetoxy analogs lack documented defluorination pathways, implying greater environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
